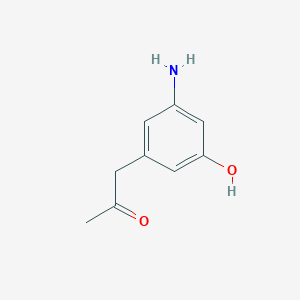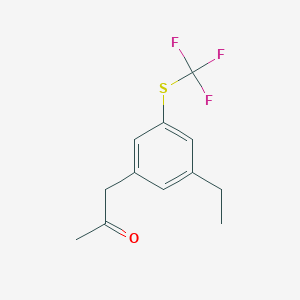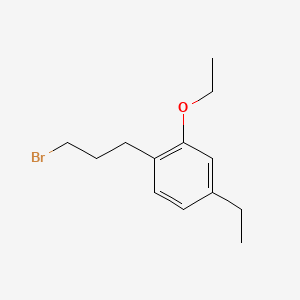
1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromopropyl group, an ethoxy group, and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-2-ethoxy-4-ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products
Nucleophilic Substitution: Corresponding substituted products such as 1-(3-hydroxypropyl)-2-ethoxy-4-ethylbenzene.
Elimination Reactions: Alkenes such as 1-(2-propenyl)-2-ethoxy-4-ethylbenzene.
Oxidation: Carboxylic acids like 1-(3-carboxypropyl)-2-ethoxy-4-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-2-ethoxy-4-ethylbenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-2-ethylbenzene: Lacks the ethoxy group, leading to different reactivity and applications.
1-(3-Bromopropyl)-4-ethylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C13H19BrO |
|---|---|
Molekulargewicht |
271.19 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-2-ethoxy-4-ethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-11-7-8-12(6-5-9-14)13(10-11)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
GXDCOEAMASUXAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)CCCBr)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


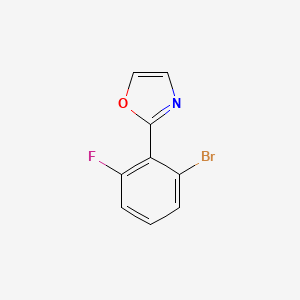
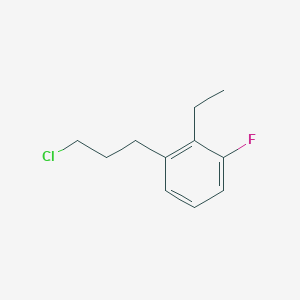
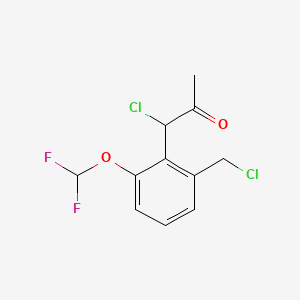
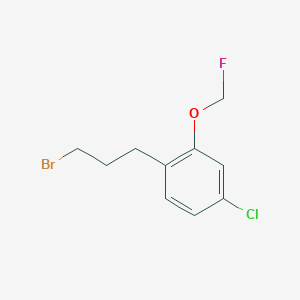
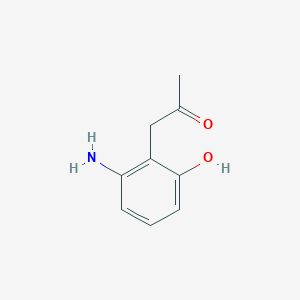
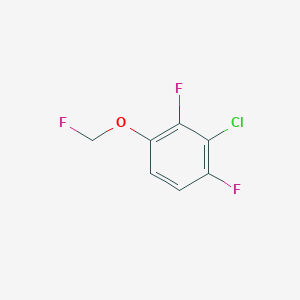
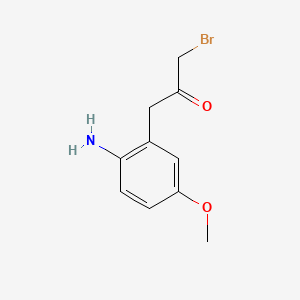
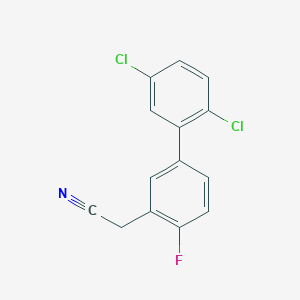
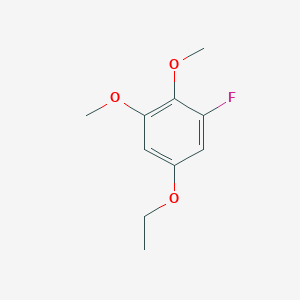
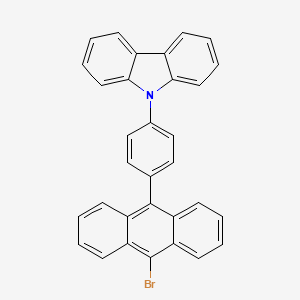
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
